2-Acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole
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Overview
Description
2-Acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole is a heterocyclic compound that belongs to the imidazo[2,1-b]thiazole family. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]thiazole core substituted with acetyl, methyl, and diphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiourea, acetone, and benzoyl bromide derivatives under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the imidazo[2,1-b]thiazole core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at different positions on the imidazo[2,1-b]thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
2-Acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of 2-acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole involves its interaction with various molecular targets. This compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to exert neuroprotective effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
- 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole
- 3-Methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole
- 2-[E-3-(N,N-dimethylamino)acryloyl]-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole
Comparison: Compared to similar compounds, 2-acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the acetyl group, for instance, may enhance its ability to interact with certain biological targets, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
1-(3-methyl-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-13-19(14(2)23)24-20-21-17(15-9-5-3-6-10-15)18(22(13)20)16-11-7-4-8-12-16/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBWIGPUECBTAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=C(N12)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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